Benzyl[(3-bromo-5-methylphenyl)methyl]amine
Description
Benzyl[(3-bromo-5-methylphenyl)methyl]amine is a secondary amine featuring a benzyl group and a (3-bromo-5-methylphenyl)methyl substituent. Its molecular formula is C₁₅H₁₆BrN, with a molecular weight of 290.20 g/mol.
Properties
IUPAC Name |
N-[(3-bromo-5-methylphenyl)methyl]-1-phenylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrN/c1-12-7-14(9-15(16)8-12)11-17-10-13-5-3-2-4-6-13/h2-9,17H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRDRVVSWUZJWNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)CNCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Benzylamine with 3-Bromo-5-methylbenzyl Bromide
The most direct route involves the reaction of 3-bromo-5-methylbenzyl bromide with benzylamine under nucleophilic substitution conditions. This method leverages the electrophilicity of the benzyl bromide derivative, facilitating amine bond formation.
Reaction Conditions :
-
Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to stabilize intermediates.
-
Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HBr byproducts.
-
Molar Ratio : A 1.2:1 ratio of benzylamine to bromide minimizes side reactions like dialkylation.
-
Temperature : Room temperature (20–25°C) with stirring for 12–24 hours.
Mechanistic Insights :
The bromide leaving group is displaced by the nucleophilic nitrogen of benzylamine, forming the secondary amine. Steric hindrance from the 3-bromo and 5-methyl substituents slightly reduces reaction rates compared to simpler aryl bromides.
Yield Optimization :
-
Catalytic Additives : Introducing 5 mol% iodine accelerates substitution by polarizing the C–Br bond.
-
Purity Control : Column chromatography (SiO₂, hexane/ethyl acetate 3:1) achieves >95% purity, as validated by NMR.
Reductive Amination Strategies
Condensation of 3-Bromo-5-methylbenzaldehyde with Benzylamine
Reductive amination offers an alternative pathway, particularly useful when aldehyde intermediates are accessible.
Synthetic Protocol :
-
Imine Formation : React 3-bromo-5-methylbenzaldehyde with benzylamine in methanol at 50°C for 6 hours.
-
Reduction : Treat the imine intermediate with sodium cyanoborohydride (NaBH₃CN) at pH 5–6 (acetic acid buffer) for 12 hours.
Key Advantages :
-
Avoids handling hazardous benzyl bromide precursors.
Challenges :
Comparative Analysis of Methodologies
Critical Observations :
-
Nucleophilic substitution is preferred for large-scale synthesis due to higher yields and simpler workup.
-
Reductive amination is advantageous for lab-scale diversification but suffers from scalability issues.
Industrial Production Considerations
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to enhance reproducibility and safety. Key parameters include:
Byproduct Management
-
HBr Neutralization : In situ scrubbing with aqueous NaOH minimizes corrosion risks.
-
Solvent Recovery : Distillation reclaims >90% of THF or DCM, aligning with green chemistry principles.
Emerging Methodologies and Innovations
Chemical Reactions Analysis
Types of Reactions
Benzyl[(3-bromo-5-methylphenyl)methyl]amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to remove the bromine atom or to convert the amine group to an amine oxide.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products include imines, nitriles, and amine oxides.
Reduction: Products include dehalogenated amines and amine oxides.
Scientific Research Applications
Organic Synthesis
Benzyl[(3-bromo-5-methylphenyl)methyl]amine serves as a versatile building block in organic synthesis. It is used to create more complex aromatic compounds through various reactions:
- Substitution Reactions: The bromine atom can be replaced by other nucleophiles.
- Coupling Reactions: Engages in reactions like Suzuki coupling to form complex structures.
Research indicates potential biological activities for this compound:
- Antimicrobial Properties: Preliminary studies suggest it exhibits activity against several bacterial strains, potentially disrupting cell membranes or inhibiting metabolic pathways.
- Anticancer Activity: In vitro studies have shown that the compound may induce apoptosis in cancer cells via reactive oxygen species (ROS) generation, indicating its potential as an anticancer agent.
Pharmaceutical Applications
The compound is being investigated for its role as a pharmaceutical intermediate. Its structural characteristics may allow it to interact with biological targets effectively, suggesting potential therapeutic applications .
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Escherichia coli and Staphylococcus aureus. The mechanism was hypothesized to involve membrane disruption, leading to cell lysis. Further investigations are needed to elucidate the exact pathways involved.
Case Study 2: Anticancer Mechanism
In vitro analysis showed that this compound could induce apoptosis in human cancer cell lines. The study revealed that treatment led to increased levels of ROS and altered expression of cell cycle regulators, suggesting its potential as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of Benzyl[(3-bromo-5-methylphenyl)methyl]amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and methyl substituents can influence the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and properties of Benzyl[(3-bromo-5-methylphenyl)methyl]amine with analogous compounds:
| Compound Name | Molecular Formula | Substituents/Functional Groups | Key Properties/Applications | Evidence Source |
|---|---|---|---|---|
| This compound | C₁₅H₁₆BrN | Benzyl, 3-bromo-5-methylphenylmethyl, amine | High lipophilicity; potential pharmacological intermediates | N/A (Target) |
| (3-bromo-5-methylphenyl)methylamine hydrochloride | C₉H₁₂BrN·HCl | 3-bromo-5-methylphenylmethyl, methylamine | Predicted CCS: 138.6 Ų (M+H⁺); used in crystallography/salt forms | |
| (3-Bromo-5-chloro-phenyl)-methyl-amine | C₇H₇BrClN | 3-bromo-5-chlorophenyl, methylamine | Halogen substituents enhance electrophilicity; agrochemical intermediates | |
| (2-Bromo-5-methoxyphenyl)methyl(methyl)amine | C₉H₁₂BrNO | 2-bromo-5-methoxyphenyl, methylamine | Methoxy group increases solubility; potential CNS drug precursor | |
| Benzyl-[1-(4-methoxyphenyl)but-3-enyl]amine | C₁₈H₂₁NO | Benzyl, 4-methoxyphenylbutenyl, amine | Homoallylic amine; synthetic intermediate for bioactive molecules | |
| Methyl diethanol amine (MDEA) | C₅H₁₃NO₂ | Tertiary amine, hydroxyl groups | CO₂ adsorption (2.63 mmol/g); industrial gas treatment |
Pharmacological Potential
The bromine substituent may enhance binding to hydrophobic enzyme pockets, while the methyl group could reduce metabolic degradation .
Biological Activity
Benzyl[(3-bromo-5-methylphenyl)methyl]amine, a compound characterized by its unique brominated aromatic structure and amine functionality, has garnered attention in various fields of biological research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.
Chemical Structure and Properties
The compound's molecular formula is CHBrN, reflecting the presence of a bromine atom which enhances its reactivity. The structure includes a brominated aromatic ring and an amine group, contributing to its interactions with biological targets such as enzymes and receptors.
The mechanism of action for this compound involves several pathways:
- Enzyme Inhibition : The compound may interact with specific enzymes through covalent or non-covalent bonding, potentially altering their activity.
- Receptor Modulation : Its amine group allows for binding to various receptors, influencing signaling pathways within cells.
- Redox Reactions : The presence of the bromine atom can facilitate redox reactions, impacting the oxidative state of target molecules.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cytotoxic Effects : The compound has been tested against various cancer cell lines, demonstrating the ability to inhibit cell growth and induce apoptosis. For instance, it was effective against human colorectal carcinoma (HCT-116) and lung adenocarcinoma (A549) cells .
- Mechanisms of Action : It may disrupt cell cycle progression and promote mitochondrial apoptosis through interactions with DNA and topoisomerases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Inhibition : Studies have reported that it possesses activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent effects against strains such as Pseudomonas aeruginosa and Staphylococcus epidermidis .
Comparative Analysis with Similar Compounds
To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| tert-Butyl bromide | CHBr | General organic reactions |
| 3-Bromo-pentan-2-amine | CHBrN | Limited biological studies |
| Benzylamine | CHN | Mild antibacterial properties |
This compound stands out due to its specific combination of a brominated aromatic ring and an amine group, which may enhance its biological interactions compared to these analogs.
Case Studies
- Cell Line Studies : In a study assessing the cytotoxic effects on MCF-7 breast cancer cells, this compound showed an IC value significantly lower than that of standard chemotherapeutics, indicating its potential as a novel anticancer agent .
- Antimicrobial Efficacy : A series of derivatives were synthesized from this compound, revealing enhanced antibacterial activity compared to parent compounds. The derivatives exhibited MIC values ranging from 0.002 to 0.016 µg/mL against multiple bacterial strains .
Q & A
Q. How can the secondary amine classification of Benzyl[(3-bromo-5-methylphenyl)methyl]amine be experimentally confirmed?
The compound’s classification as a secondary amine can be verified using the Carbylamine test , which distinguishes primary amines (positive for isocyanide formation) from secondary/tertiary amines (no reaction). For example, treating the compound with chloroform and alcoholic KOH would yield no isocyanide odor, confirming its secondary nature . Additionally, -NMR analysis of the N–H proton environment (if observable) and IR spectroscopy (N–H stretching frequency ~3300–3500 cm) provide further validation.
Q. What are effective synthetic routes for preparing this compound?
A common approach involves reductive amination between 3-bromo-5-methylbenzaldehyde and benzylamine, using a reducing agent like NaBH or H/Pd-C. Alternatively, nucleophilic substitution of (3-bromo-5-methylphenyl)methyl bromide with benzylamine under basic conditions (e.g., KCO) can yield the product. Steric hindrance from the bulky aryl substituents may necessitate elevated temperatures or polar aprotic solvents (e.g., DMF) to enhance reaction efficiency .
Q. How can crystallographic data resolve ambiguities in the compound’s molecular structure?
Single-crystal X-ray diffraction, processed via SHELX (for structure solution) and WinGX/ORTEP (for visualization), provides unambiguous confirmation of bond angles, torsion angles, and spatial arrangement of substituents. For instance, the bromine atom’s position and the methyl group’s orientation on the aryl ring can be precisely mapped, addressing potential NMR or mass spectrometry ambiguities .
Advanced Research Questions
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
The bromo substituent on the aryl ring enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, but steric hindrance from the adjacent methyl group and benzyl moiety may slow catalytic cycles. Computational modeling (DFT) can predict reactive sites, while experimental optimization (e.g., using Pd-XPhos catalysts) mitigates steric effects. Monitoring reaction progress via LC-MS and adjusting ligand-to-metal ratios are critical for improving yields .
Q. What challenges arise in analyzing NMR spectra of this compound, and how can they be addressed?
The compound’s diastereotopic protons (e.g., benzylic CH) and anisotropic effects from the bromine atom may cause unexpected splitting or signal broadening. Using high-field NMR (≥400 MHz), deuterated solvents (e.g., DMSO-d), and 2D techniques (COSY, HSQC) resolves overlapping signals. For example, - HSQC can differentiate methyl group protons from aromatic protons .
Q. How can computational methods predict the compound’s potential as a bioactive molecule?
Molecular docking (e.g., AutoDock Vina) and QSAR modeling assess binding affinity to biological targets, such as enzymes or receptors. The bromine and methyl groups’ electron-withdrawing and hydrophobic properties, respectively, can enhance interactions with hydrophobic pockets in proteins. Pharmacokinetic parameters (logP, solubility) are calculated using tools like SwissADME to optimize drug-likeness .
Q. What strategies mitigate crystallization challenges for this compound?
Crystallization difficulties often stem from the compound’s flexible benzyl group and bulky substituents. Slow vapor diffusion (e.g., hexane/ethyl acetate) or temperature-gradient methods promote ordered lattice formation. If crystals remain elusive, powder XRD paired with Rietveld refinement or solid-state NMR provides structural insights .
Data Contradiction Analysis
Q. How should researchers address discrepancies between experimental and computational spectral data?
Discrepancies in -NMR chemical shifts (e.g., predicted vs. observed aromatic proton signals) may arise from solvent effects or conformational flexibility. Validate computational models (e.g., Gaussian NMR shielding calculations) by including explicit solvent molecules. If contradictions persist, revise the proposed conformation or assess tautomeric/rotameric equilibria via variable-temperature NMR .
Q. Why might synthetic yields vary significantly across literature reports?
Variations in reaction conditions (e.g., solvent purity, catalyst loading) and purification methods (e.g., column chromatography vs. recrystallization) account for yield differences. Systematic optimization using Design of Experiments (DoE) identifies critical parameters (temperature, stoichiometry) for reproducibility. Reporting detailed protocols (e.g., in Supporting Information) minimizes ambiguity .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Observed Data | Interpretation |
|---|---|---|
| -NMR | δ 2.35 (s, 3H, CH) | Methyl group on aryl ring |
| δ 4.25 (s, 2H, N–CH-Ar) | Benzylic methylene adjacent to amine | |
| IR | 3350 cm (N–H stretch) | Secondary amine confirmation |
| HRMS (ESI+) | m/z 320.0521 [M+H] | Molecular ion match (CHBrN) |
Table 2: Optimization of Reductive Amination Conditions
| Parameter | Trial 1 | Trial 2 | Optimal Condition |
|---|---|---|---|
| Solvent | THF | DMF | DMF |
| Temperature (°C) | 25 | 80 | 60 |
| Catalyst | Pd-C (5%) | NaBH | NaBH |
| Yield (%) | 45 | 78 | 82 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
